

population pharmacokinetics PK model

Dilmapimod

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Compound Focus: Dilmapimod

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Compound Background and Clinical Rationale

Dilmapimod is a potent small-molecule inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) [1] [2]. The p38 MAPK pathway is a central regulator of the production of pro-inflammatory cytokines, which are known to be involved in the pathophysiology of conditions like **Acute Respiratory Distress Syndrome (ARDS)** [1] [2].

The clinical study (NCT00996840) aimed to test the hypothesis that inhibiting p38 with intravenous **Dilmapimod** could provide an anti-inflammatory effect in non-head injury trauma patients identified as being at risk for developing ARDS [1] [2]. C-reactive protein (CRP) was used as a systemic biomarker to assess the pharmacodynamic (PD) response [1] [2].

Population PK Model and Covariate Analysis

A population PK model for **Dilmapimod** was developed using data from 57 severe trauma subjects and 471 concentration records, analyzed with NONMEM software [1] [2].

The table below summarizes the final model structure and key parameter estimates:

Model Feature	Description
Structural Model	3-compartment model with intravenous infusion [1] [2]
Clearance (CL)	35.87 L/h [1] [2]
Volume of Distribution (Vss)	160 L (sum of central and two peripheral compartments) [1] [2]
Dose Proportionality	Exposure increased approximately proportionally with dose [2]
Significant Covariate	Body Mass Index (BMI) [1] [2]
BMI on CL	Increase of 1.79 L/h per 1 kg/m ² increase in BMI [1] [2]
BMI on Q2	Increase of 0.52 L/h per 1 kg/m ² increase in BMI [1] [2]

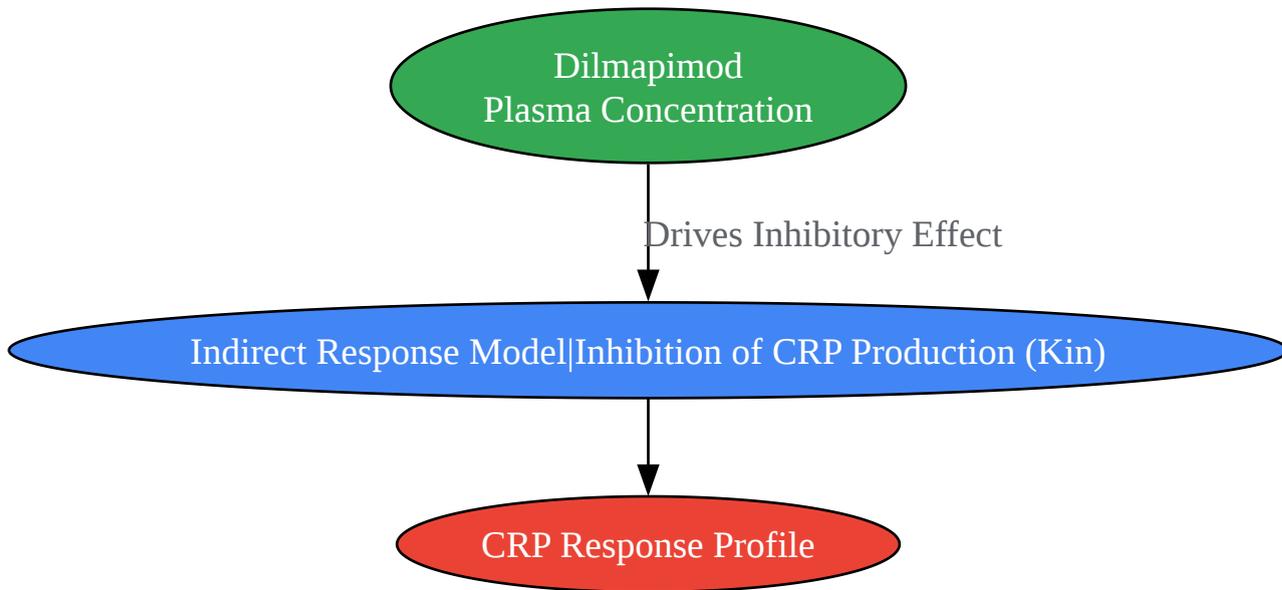
The following diagram illustrates the structure of this 3-compartment model, including the influence of the identified covariate, BMI.

Pharmacodynamics (PD) and PK/PD Relationship

The PD of the system was characterized by modeling the time course of **C-reactive protein (CRP)** levels following trauma [1] [2].

- **PD Model Structure:** An **indirect response (IDR) model** was used, which adequately described the sharp increase in CRP levels post-injury, followed by a slow decline [1] [2].
- **Drug Effect:** Data exploration suggested that **Dilmapimod** may inhibit the production of CRP (an inhibitory effect on the production rate constant, K_{in}) [1] [2]. However, in this particular study, the dataset did not allow for the establishment of a statistically significant concentration-effect relationship in a formal PK/PD model [1] [2].

The logic of this PK/PD relationship is visualized below.



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Detailed Experimental Protocol

This section outlines the key methodological details from the Phase IIa clinical study (NCT00996840) for reference in developing application protocols [2].

Study Design

- **Type:** Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study.
- **Population:** Non-head injury major trauma patients within 24-26 hours post-trauma, at risk for ARDS.
- **Dosing:**
 - **Cohorts:** Four cohorts with different dosing regimens over 3 consecutive days.
 - **Doses & Infusion:** 3 mg (4h), 7.5 mg (24h), 7.5 mg (4h), and 10 mg (24h) intravenous infusions.

Bioanalytical Methods

- **PK Sampling:** Sparse sampling schemes tailored to the infusion duration (4h or 24h). Key samples included pre-dose, at end of infusion, and at various time points post-infusion to characterize distribution and elimination [2].

- **Dilmapimod Assay:**
 - **Technology:** Validated high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS).
 - **Matrix:** Human plasma.
 - **LLOQ:** 0.1 ng/mL [2].
- **PD (CRP) Assay:**
 - **Technology:** Immuno-turbidimetric assay (CRP Latex, Beckman Coulter).
 - **Matrix:** Human serum.
 - **Range:** 1.0 to 480 mg/L [2].

Population PK/PD Analysis Protocol

- **Software:** NONMEM.
- **Dataset Preparation:**
 - **Data Exclusion:** Outlier subjects, concentrations from dosing records with missing information, and pre-dose samples consistent with post-infusion start timing were excluded [2].
- **Model Development:**
 - **Structural PK Model:** Test compartmental models sequentially. A 3-compartment model was selected based on diagnostic plots and objective function value [1] [2].
 - **Stochastic Model:** Inter-individual variability (IIV) and residual error models were tested.
 - **Covariate Analysis:** Continuous (e.g., BMI, age) and categorical covariates were tested for significance on PK parameters using a stepwise forward inclusion/backward elimination procedure [1] [2].
 - **PD Model:** An indirect response model was developed for placebo data to characterize the time-course of CRP. The drug effect was subsequently explored by linking the inhibitory function to the estimated **Dilmapimod** exposure [1] [2].
- **Model Evaluation:** Goodness-of-fit plots, visual predictive checks (VPC), and bootstrap methods were used.

Key Conclusions for Researchers

- The popPK analysis successfully characterized **Dilmapimod**'s disposition in a critically ill trauma population using a 3-compartment model [1] [2].
- **Body Mass Index (BMI)** was a statistically significant covariate on clearance (CL) and inter-compartmental clearance (Q2), indicating that patient body size should be considered for dose optimization in this population [1] [2].
- The time course of the PD biomarker (CRP) was well-captured by an indirect response model, which is a common and robust framework for modeling biomarkers with a turnover rate [1] [2].

- This case study exemplifies a standard model-informed drug development (MIDD) approach in a complex clinical setting, integrating sparse data to inform decision-making [3].

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To cite this document: Smolecule. [population pharmacokinetics PK model Dilmapiomod]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548282#population-pharmacokinetics-pk-model-dilmapiomod>]

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